molecular formula C17H17N3S B4313894 2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

Cat. No.: B4313894
M. Wt: 295.4 g/mol
InChI Key: SDULUBXHKUKINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline is a heterocyclic compound that features a unique structure combining a pyrazoloquinazoline core with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of a thiophene derivative with a pyrazoloquinazoline precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazoloquinazolines and thiophene derivatives, such as:

  • 2,7,9-trimethyl-5-(2-furyl)-5,6-dihydropyrazolo[1,5-c]quinazoline
  • 2,7,9-trimethyl-5-(2-pyridyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

Uniqueness

2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2,7,9-trimethyl-5-thiophen-2-yl-5,6-dihydropyrazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-10-7-11(2)16-13(8-10)14-9-12(3)19-20(14)17(18-16)15-5-4-6-21-15/h4-9,17-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDULUBXHKUKINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 3
2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 4
2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 5
2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline
Reactant of Route 6
2,7,9-trimethyl-5-(2-thienyl)-5,6-dihydropyrazolo[1,5-c]quinazoline

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